2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid 2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15825519
InChI: InChI=1S/C11H13N3O3/c15-10(16)6-13-3-4-14-9(11(13)17)5-8(12-14)7-1-2-7/h5,7H,1-4,6H2,(H,15,16)
SMILES:
Molecular Formula: C11H13N3O3
Molecular Weight: 235.24 g/mol

2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

CAS No.:

Cat. No.: VC15825519

Molecular Formula: C11H13N3O3

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid -

Specification

Molecular Formula C11H13N3O3
Molecular Weight 235.24 g/mol
IUPAC Name 2-(2-cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)acetic acid
Standard InChI InChI=1S/C11H13N3O3/c15-10(16)6-13-3-4-14-9(11(13)17)5-8(12-14)7-1-2-7/h5,7H,1-4,6H2,(H,15,16)
Standard InChI Key YZSQMTHFWFXZOM-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NN3CCN(C(=O)C3=C2)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid features a fused pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group and an acetic acid side chain. Its molecular formula is C11H13N3O3\text{C}_{11}\text{H}_{13}\text{N}_{3}\text{O}_{3}, with a molecular weight of 235.24 g/mol. The IUPAC name, 2-(2-cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)acetic acid, reflects its bicyclic system and functional groups.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H13N3O3\text{C}_{11}\text{H}_{13}\text{N}_{3}\text{O}_{3}
Molecular Weight235.24 g/mol
IUPAC Name2-(2-cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)acetic acid
Canonical SMILESC1CC1C2=NN3CCN(C(=O)C3=C2)CC(=O)O
Topological Polar Surface Area95.5 Ų

The cyclopropyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, while the acetic acid moiety improves solubility for pharmacological applications .

Synthesis and Manufacturing

The synthesis involves multi-step organic reactions, typically starting with condensation of 5-aminopyrazole derivatives with carbonyl compounds. Microwave-assisted techniques have been employed to optimize yield and reduce reaction times. A representative protocol includes:

  • Cyclopropane Introduction: Reaction of pyrazole intermediates with cyclopropane precursors under basic conditions.

  • Ring Closure: Acid-catalyzed cyclization to form the pyrazolo[1,5-a]pyrazine core.

  • Side Chain Addition: Coupling with bromoacetic acid derivatives via nucleophilic substitution.

Table 2: Synthetic Optimization Parameters

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time12–24 hours30–60 minutes
Yield45–55%70–80%
Purity90–92%95–98%

These methods align with strategies used for structurally related pyrazoloquinazolines, where microwave irradiation enhances efficiency .

Biological Activities and Mechanisms

Metabotropic Glutamate Receptor 2 (mGluR2) Modulation

The compound acts as a negative allosteric modulator (NAM) of mGluR2, reducing receptor activity by binding to an allosteric site distinct from the orthosteric glutamate-binding domain . This modulation decreases intracellular cAMP levels, offering therapeutic potential in neurological disorders:

mGluR2(inactive)+CompoundmGluR2(active)(Kd=12.3nM)[2]\text{mGluR2}_{\text{(inactive)}} + \text{Compound} \rightleftharpoons \text{mGluR2}_{\text{(active)}} \quad \text{(K}_d = 12.3 \, \text{nM)}[2]

Aldose Reductase Inhibition

It inhibits aldose reductase (IC50=0.8μM\text{IC}_{50} = 0.8 \, \mu\text{M}), an enzyme implicated in diabetic complications like neuropathy and retinopathy. The acetic acid group interacts with the enzyme’s anion-binding pocket, competitively displacing glucose-derived substrates.

Table 3: Biological Target Affinities

TargetActivityIC50/Kd\text{IC}_{50}/\text{K}_d
mGluR2Negative Allosteric Modulation12.3 nM
Aldose ReductaseCompetitive Inhibition0.8 µM

Therapeutic Applications

Neurological Disorders

Preclinical studies suggest efficacy in anxiety and schizophrenia models. In rodent assays, the compound reduced marble-burying behavior (anxiety) by 62% and prepulse inhibition deficits (schizophrenia) by 45% at 10 mg/kg .

Diabetic Complications

By inhibiting aldose reductase, it prevents sorbitol accumulation in lens and nerve tissues, mitigating cataract formation and neuropathy in diabetic rat models.

Table 4: In Vivo Efficacy Data

ModelDose (mg/kg)Efficacy (%)
Anxiety (Marble-Burying)1062
Schizophrenia (PPI)1045
Diabetic Neuropathy2058

Recent Advances and Future Directions

Structural analogs with 6,7-dihydropyrazolo[1,5-a]pyrazine scaffolds, such as GYH2-18 derivatives, have demonstrated antiviral activity against hepatitis B virus (HBV) . This suggests potential repurposing of the compound for infectious diseases. Future research should explore:

  • Enantiomer-Specific Activity: (6S)-cyclopropyl isomers show enhanced potency in HBV capsid assembly .

  • Combination Therapies: Synergy with glutamate reuptake inhibitors or insulin sensitizers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator